

A Technical Guide to Cyclopentanecarbonitrile: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclopentanecarbonitrile**

Cat. No.: **B127170**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarbonitrile, an alicyclic nitrile, is a versatile intermediate in organic synthesis. Its unique structural combination of a stable cyclopentane ring and a reactive nitrile group makes it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other specialty chemicals. The cyclopentane moiety provides a rigid and predictable scaffold, while the nitrile group can be readily transformed into other functional groups such as primary amines, carboxylic acids, and amides. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, physicochemical properties, and detailed synthetic methodologies for **cyclopentanecarbonitrile**.

Chemical Structure and Molecular Weight

Cyclopentanecarbonitrile consists of a five-membered cyclopentane ring bonded to a nitrile (-C≡N) functional group.

- IUPAC Name: **Cyclopentanecarbonitrile**
- Molecular Formula: C₆H₉N
- Molecular Weight: 95.14 g/mol [1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **cyclopentanecarbonitrile** is presented in Table 1. This data is crucial for its handling, characterization, and application in chemical synthesis.

Table 1: Quantitative Data for **Cyclopentanecarbonitrile**

Property	Value	Reference(s)
<hr/>		
Physical Properties		
Appearance	Clear, colorless to faintly yellow liquid	[2]
Melting Point	-76 °C	[1]
Boiling Point	67-68 °C at 10 mmHg	[1]
Density	0.912 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.441	[1]
Flash Point	132 °F (56 °C)	[3]
Solubility	Miscible with toluene	[3]
<hr/>		
Spectroscopic Data		
IR Absorption (C≡N stretch)	~2240-2260 cm ⁻¹	
<hr/>		
Chemical Identifiers		
CAS Number	4254-02-8	[1]
PubChem CID	77935	
SMILES	C1CCC(C1)C#N	
InChIKey	SVPZJHKVRMRREG- UHFFFAOYSA-N	[1]
<hr/>		

Synthesis of Cyclopentanecarbonitrile

The most prevalent laboratory synthesis of **cyclopentanecarbonitrile** is a two-step process starting from cyclopentanone. The first step is the formation of cyclopentanone oxime, which is subsequently dehydrated to yield the final nitrile product.[\[4\]](#)

Step 1: Synthesis of Cyclopentanone Oxime

This protocol describes the synthesis of the intermediate, cyclopentanone oxime, from cyclopentanone and hydroxylamine hydrochloride.

Materials:

- Cyclopentanone
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Potassium hydroxide (KOH)
- Distilled water
- Ethanol
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Heating mantle
- Beaker
- Ice bath
- Büchner funnel and filter paper

Procedure:[\[5\]](#)

- Solution Preparation:
 - In a round-bottom flask, dissolve 5.0 g of hydroxylamine hydrochloride in 10 cm^3 of distilled water.

- In a separate beaker, dissolve 3.0 g of potassium hydroxide in 5 cm³ of distilled water.
- Reaction Initiation:
 - Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution in the flask and stir at room temperature.
 - While stirring, add 5.6 g of cyclopentanone to the reaction mixture.
- Reflux:
 - Heat the mixture to reflux using a heating mantle.
 - As the solution begins to boil, add small portions of ethanol (approximately 5 cm³) intermittently through the condenser until the boiling solution becomes clear.
 - Continue to reflux for an additional hour.
- Neutralization and Work-up:
 - Allow the flask to cool to room temperature.
 - Check the pH of the solution. If it is acidic, add a 1N KOH solution dropwise until the solution is neutral.
 - Reflux the neutralized mixture for another 30 minutes.
 - Cool the reaction mixture to room temperature again and re-check the pH, adjusting to neutral if necessary.
- Isolation and Purification:
 - Pour the reaction mixture into a beaker containing approximately 100 cm³ of an ice-water mixture to precipitate the cyclopentanone oxime as a white solid.
 - Collect the solid by vacuum filtration using a Büchner funnel.
 - Wash the collected solid with three portions of cold water (10 cm³ each).

- Allow the product to air dry. The crude cyclopentanone oxime can be further purified by recrystallization.

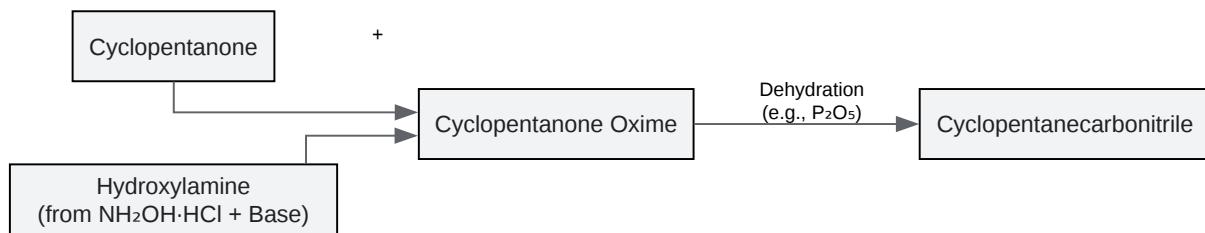
Step 2: Dehydration of Cyclopentanone Oxime to Cyclopentanecarbonitrile

The second step involves the dehydration of the cyclopentanone oxime intermediate to form **cyclopentanecarbonitrile**.

Materials:

- Cyclopentanone oxime (from Step 1)
- Phosphorus pentoxide (P_2O_5) or Thionyl chloride ($SOCl_2$) (dehydrating agent)
- Distillation apparatus

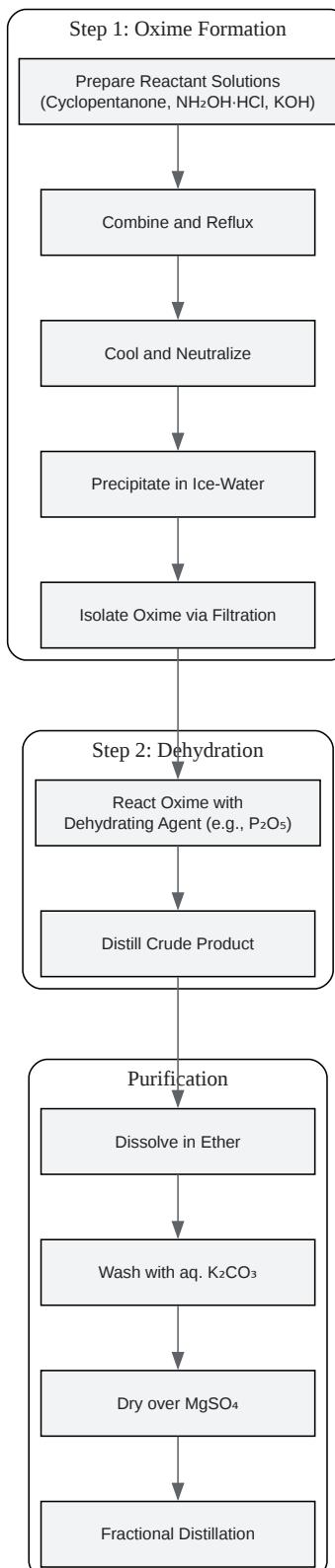
Procedure:


While a detailed, step-by-step protocol for this specific dehydration is not readily available in a single source, the general procedure involves reacting cyclopentanone oxime with a strong dehydrating agent.^[4] Phosphorus pentoxide is a commonly used reagent for this transformation and can yield purities of approximately 98%.^[4] The reaction is typically performed by heating the mixture of cyclopentanone oxime and the dehydrating agent, followed by distillation of the resulting **cyclopentanecarbonitrile**. The crude product can be further purified by fractional distillation.

Purification of **Cyclopentanecarbonitrile**:^[2]

A general purification method involves dissolving the crude nitrile in diethyl ether (Et_2O), washing it thoroughly with a saturated aqueous potassium carbonate (K_2CO_3) solution, drying the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate, $MgSO_4$), and finally, distilling the product.^[2]

Visualizations


Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Overall synthesis pathway of **Cyclopentanecarbonitrile** from Cyclopentanone.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of **Cyclopentanecarbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. cyclopentaneacetonitrile synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. An uncommon multicomponent reaction involving nucleophilic heterocyclic carbenes: facile synthesis of fully substituted cyclopentanones - *Organic Chemistry Frontiers* (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Cyclopentanecarbonitrile: Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127170#chemical-structure-and-molecular-weight-of-cyclopentanecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com